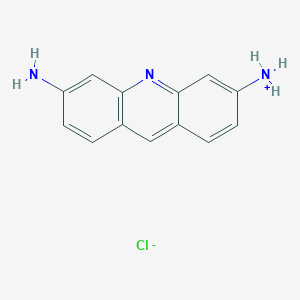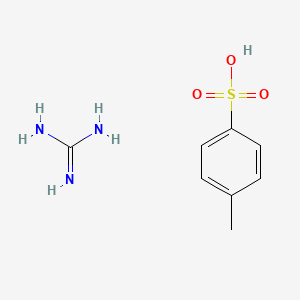
Guanidinium P-toluenesulfonate
Übersicht
Beschreibung
Guanidinium P-toluenesulfonate is an organic compound that forms single crystals and is known for its applications in various scientific fields. It is composed of guanidinium cations and p-toluenesulfonate anions. The compound is notable for its optical, electronic, mechanical, and thermal properties, making it suitable for opto-electronic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Guanidinium P-toluenesulfonate can be synthesized through the slow evaporation solution growth technique. This method involves dissolving the reactants in a suitable solvent and allowing the solvent to evaporate slowly, leading to the formation of single crystals . Another method involves the reaction of guanidinium tetrafluoroborate with p-toluenesulfonic acid in an aqueous solution, followed by drying the product using a rotary evaporator .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale crystallization and solvent evaporation can be applied. Industrial synthesis would likely involve optimizing the reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Guanidinium P-toluenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the p-toluenesulfonate group is replaced by other functional groups.
Complex Formation: It can form complexes with other molecules, particularly in host-guest chemistry.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and solvents like water and dioxane. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted guanidinium compounds.
Wissenschaftliche Forschungsanwendungen
Guanidinium P-toluenesulfonate has several scientific research applications, including:
Opto-electronic Applications: Due to its optical and electronic properties, it is used in the development of photonic devices.
Host-Guest Chemistry: The compound is used in the selective inclusion of molecular isomers, aiding in the separation of complex mixtures.
Material Science: Its mechanical and thermal properties make it suitable for studying material behavior under different conditions.
Wirkmechanismus
The mechanism by which Guanidinium P-toluenesulfonate exerts its effects involves its ability to form hydrogen bonds and interact with other molecules. The guanidinium cation can engage in hydrogen bonding, while the p-toluenesulfonate anion can participate in various interactions, including electrostatic and van der Waals forces . These interactions facilitate the compound’s role in host-guest chemistry and its inclusion properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridinium P-toluenesulfonate: Similar in structure but contains a pyridinium cation instead of guanidinium.
Hexaaqua Copper(II) P-toluenesulfonate: Another compound with p-toluenesulfonate anions, used in photonic applications.
Uniqueness
Guanidinium P-toluenesulfonate is unique due to its specific combination of guanidinium and p-toluenesulfonate, which imparts distinct optical, electronic, and mechanical properties. Its ability to form stable crystals and participate in selective inclusion processes sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
guanidine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.CH5N3/c1-6-2-4-7(5-3-6)11(8,9)10;2-1(3)4/h2-5H,1H3,(H,8,9,10);(H5,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWWSPRXXOPZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(=N)(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


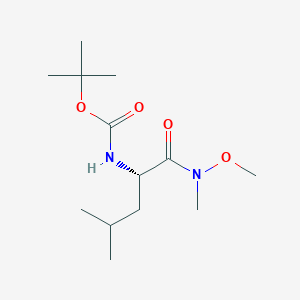
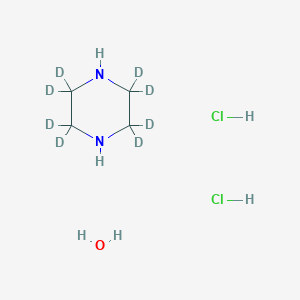
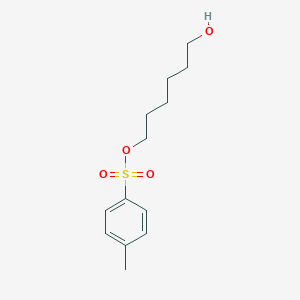
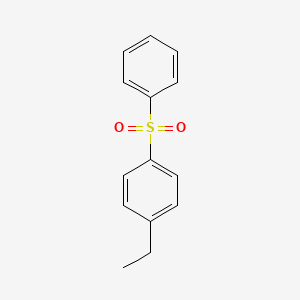
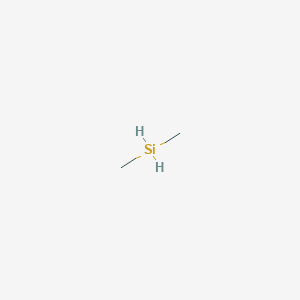
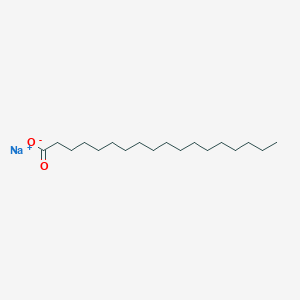
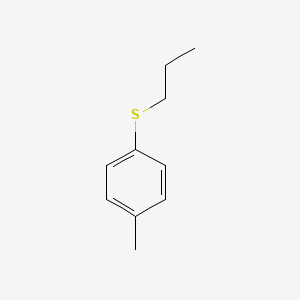
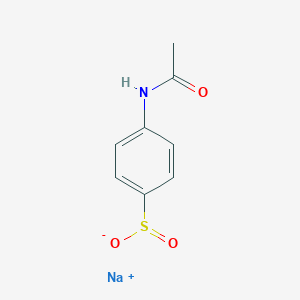
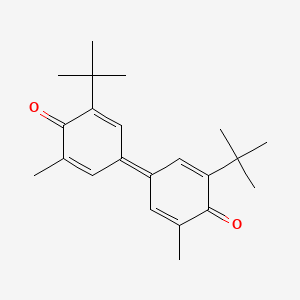

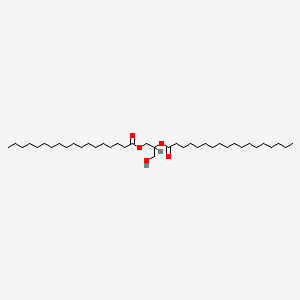

![lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B7800644.png)
